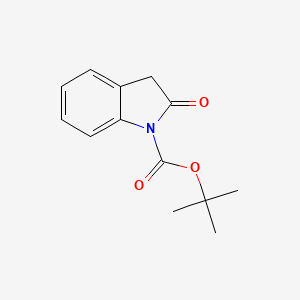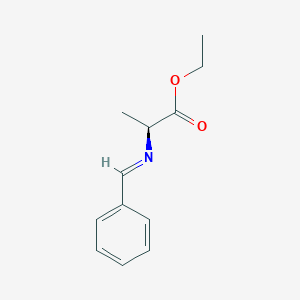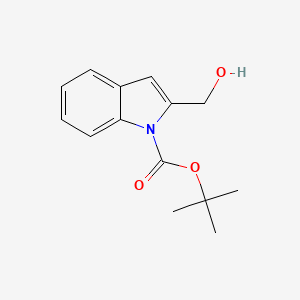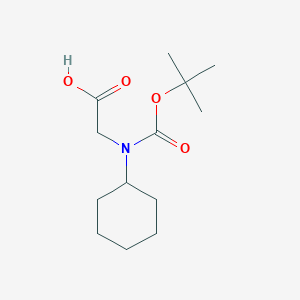
2-Amino-2-methylpropane-1-sulfonic acid
Overview
Description
2-Amino-2-methylpropane-1-sulfonic acid is an organic compound with the molecular formula C4H11NO3S. It is a sulfonic acid derivative that features an amino group and a methyl group attached to the same carbon atom. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a monomer that belongs to the class of sulfonic acid monomers . It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings .
Mode of Action
AMPS and allylamine (AA) were copolymerized in an aqueous solution via free radical polymerization using ammonium persulfate as the initiator . AMPS was found to be more reactive than AA and copolymers had a random composition .
Biochemical Pathways
It is known that amps can be copolymerized with other monomers via free radical methods .
Pharmacokinetics
It is known that isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (ms) and nuclear magnetic resonance (nmr), which is beneficial to the study of pharmacometabolic kinetics (adme) .
Result of Action
The flocculation performance of the copolymer was evaluated in Fe(OH)3 hydrosol. When the concentration of the copolymer in the hydrosol was more than 15 mg/L, the concentration of Fe3+ ions decreased up to 15 times due to flocculation of hydrosol particles . It was determined that the zeta potential of the particles decreased from +58 to +20 mV and the average particle size of the hydrosol increased approximately 30 times when copolymer concentration in the hydrosol reached 20 mg/L .
Action Environment
It is known that amps has a strong anionic water-soluble sulfonic acid group, which gives it salt resistance, high temperature resistance, dye affinity, conductivity, ion exchange, and good tolerance to divalent cations . The amide group gives it good hydrolysis stability, acid and alkali resistance, and thermal stability . The active double bond gives it addition polymerization properties, allowing it to copolymerize with a variety of olefin monomers .
Biochemical Analysis
Biochemical Properties
2-Amino-2-methylpropane-1-sulfonic acid plays a crucial role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes such as proteases and kinases, by forming stable complexes that enhance their activity and stability. The sulfonic acid group in this compound provides an ionic character that facilitates these interactions, making it an effective stabilizing agent in biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, it can enhance the expression of genes involved in stress response and metabolic regulation, thereby promoting cell survival and adaptation under stress conditions . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to enzymes and proteins through ionic and hydrogen bonding interactions, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and metabolic regulation . Its stability and effectiveness can be compromised under harsh conditions, leading to reduced activity and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular function and promote metabolic regulation without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular stress and apoptosis. Studies in animal models have shown that there is a threshold dose above which the adverse effects become pronounced, leading to tissue damage and impaired function . Therefore, careful dosage optimization is essential to maximize the beneficial effects while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as amino acids, nucleotides, and lipids. This compound can also influence the flux through metabolic pathways by altering the activity of regulatory enzymes, thereby affecting the overall metabolic balance in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound can also be influenced by its interactions with binding proteins, which can sequester the compound and regulate its activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria or the nucleus, where it can exert its effects on metabolic regulation and gene expression. The localization of this compound can also be influenced by its interactions with other biomolecules, which can facilitate its transport and retention within specific subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropane-1-sulfonic acid can be achieved through several methods. One common method involves the reaction of isobutylene with sulfur trioxide to form the sulfonic acid group, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or water to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, isobutylene is sulfonated using sulfur trioxide or oleum to form the sulfonated intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonates and sulfonic acid derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-methylpropane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals due to its stability and solubility.
Comparison with Similar Compounds
2-Amino-2-methylpropane-1-sulfonic acid can be compared with other similar compounds such as:
2-Aminoethanesulfonic acid (Taurine): Both compounds contain an amino group and a sulfonic acid group, but this compound has an additional methyl group, which affects its chemical properties and reactivity.
2-Amino-2-methyl-1-propanol: This compound lacks the sulfonic acid group, making it less acidic and altering its solubility and reactivity.
The unique combination of the amino and sulfonic acid groups in this compound gives it distinct properties that are valuable in various applications.
Properties
IUPAC Name |
2-amino-2-methylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNNATGSBCVJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449117 | |
| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86311-35-5 | |
| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)







